molecular formula C8H6I2O3 B139732 4-Hydroxy-3,5-diiodophenylacetic acid CAS No. 1948-39-6

4-Hydroxy-3,5-diiodophenylacetic acid

Cat. No. B139732
CAS RN: 1948-39-6
M. Wt: 403.94 g/mol
InChI Key: IGWIPEUDVOXYDO-UHFFFAOYSA-N
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Description

“4-Hydroxy-3,5-diiodophenylacetic acid” is a synthetic compound . It is also known as 2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid . The molecular formula of this compound is C8H6I2O3 .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-3,5-diiodophenylacetic acid” consists of an aromatic ring with two iodine atoms and one hydroxyl group attached. The aromatic ring is further connected to an acetic acid group . The molecular weight of this compound is 403.94 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Hydroxy-3,5-diiodophenylacetic acid” include a molecular weight of 403.94 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .

Scientific Research Applications

Biosynthesis and Metabolism

  • 4-Hydroxy-3,5-diiodophenylacetic acid may play a role in the biosynthesis of thyroxine, an important thyroid hormone. Studies have attempted to identify this compound in thyroid tissue, suggesting its significance in endocrine function (Surks, Weinbach, & Volpert, 1968).

Microbial Degradation

  • This compound is involved in the microbial degradation of amino acids like phenylalanine and tyrosine, playing a key role in the metabolism of these essential nutrients. Research on 4-hydroxyphenylacetic acid 3-hydroxylase, a related enzyme, in Pseudomonas putida highlights the importance of these pathways (Raju, Kamath, & Vaidyanathan, 1988).

Synthesis of Thyroxine and Triiodothyronine Metabolites

  • The compound has been studied in the context of synthesizing analogues of thyroid hormones, indicating its potential utility in exploring thyroid function and disorders (Wilkinson, 1956).

Application in Neuroscience

  • In neuroscience research, derivatives of 4-hydroxyphenylacetic acid are used for the determination of neurotransmitter metabolites in brain tissue and bodily fluids, highlighting its significance in studying neural functions and disorders (Swahn et al., 1976).

Pharmacological Studies

  • The compound's derivatives are also investigated in the context of pharmacology, such as in studies examining the excretion of phenylacetic acid derivatives by fungi and their potential biological activities (Varma et al., 2006).

Metabolic Pathway Engineering

  • In biotechnology, research is being conducted on the efficient biosynthesis of related compounds like 3, 4-dihydroxyphenylacetic acid in microorganisms, demonstrating the potential for metabolic engineering applications (Li et al., 2019).

properties

IUPAC Name

2-(4-hydroxy-3,5-diiodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWIPEUDVOXYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173128
Record name 4-Hydroxy-3,5-diiodophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,5-diiodophenylacetic acid

CAS RN

1948-39-6
Record name 4-Hydroxy-3,5-diiodobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3,5-diiodophenylacetic acid
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Record name 4-Hydroxy-3,5-diiodophenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3,5-diiodophenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
RI MELTZER, RJ STANABACK - The Journal of Organic …, 1961 - ACS Publications
4-Hydroxy-3, 5-diiodophenylpyruvic acid readily reacts with 3, 5-diiodotyrosine and with 7V-acety 1-3, 5-diiodotyrosine to give thyroxine and Ar-acetylthyroxine, respectively. The …
Number of citations: 64 pubs.acs.org
MI SURKS, S WEINBACH, EM VOLPERT - Endocrinology, 1968 - academic.oup.com
Recent reports have indicated that 4-hydroxy-3,5-diiodophenylpyruvic acid (dihppa) may be an important intermediate in the biosynthesis of thyroxine. This intermediate has not, …
Number of citations: 26 academic.oup.com
A Brownstone, NA Mitchison, R Pitt-Rivers - Immunology, 1966 - ncbi.nlm.nih.gov
The synthesis and properties of 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) and several related compounds are described. Conjugates of NIP with proteins are prepared from the …
Number of citations: 280 www.ncbi.nlm.nih.gov
VB Oza, GM Salamonczyk, Z Guo… - Journal of the American …, 1997 - ACS Publications
Although it was suggested 50 years ago that thyroxine (T4) is formed in the thyroid from its precursor 3, 5-diiodo-L-tyrosine (DIT), 1 the mechanism of this conversion is still not …
Number of citations: 15 pubs.acs.org
A Nishinaga, T Matsuura - The Journal of Organic Chemistry, 1964 - ACS Publications
To contribute to the understanding of the mechanism by which thyroxine is formed in good yield from 4-hydroxy-3, 5-diiodophenylpyruvic acid (I) and 3, 5-diiodotyrosine in the presence …
Number of citations: 16 pubs.acs.org
T Shiba, HJ Cahnmann - The Journal of Organic Chemistry, 1962 - ACS Publications
A simple synthesis of various forms of radioactive L-thyroxine, carrying the label (I131 or C14) either in the phenolic ring or in the nonphenolic ring and in the side chain, is described. It …
Number of citations: 54 pubs.acs.org
CC Yip, LD Hadley - Biochimica et Biophysica Acta (BBA)-Enzymology and …, 1966 - Elsevier
1. The oxidation of sulfite, measured by the uptake of oxygen, was employed to detect the formation of free radicals in the iodination of tyrosine by myeloperoxidase in the presence of …
Number of citations: 23 www.sciencedirect.com
B Misal, A Palav, P Ganwir, G Chaturbhuj - Tetrahedron Letters, 2021 - Elsevier
Owing to both Lewis and Bronsted acid active sites on sulfated polyborate under homogenous conditions, we were keen on developing iodination protocol of arenes that can meet the …
Number of citations: 7 www.sciencedirect.com
H Ziegler, C Marr - The Journal of Organic Chemistry, 1962 - ACS Publications
The formation of 1, 4-diphenylcyclohexadiene-1, 4 (V) and not the conjugated isomer, 1, 4-diphenylcycIohexadiene-1, 3 (VI), provides a further example of the specific double bond …
Number of citations: 23 pubs.acs.org
DC Morrison, HPC Lee - The Journal of Organic Chemistry, 1962 - ACS Publications
Nitration at 0 or above resulted in desulfonation and formation of brown amorphous material. Temperature control was therefore important and a Dry Ice-alcohol bath was used. Nitro …
Number of citations: 4 pubs.acs.org

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